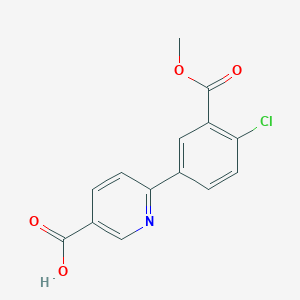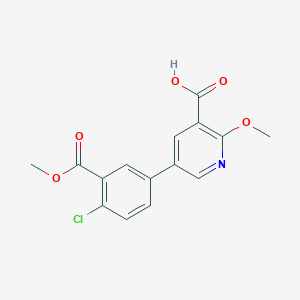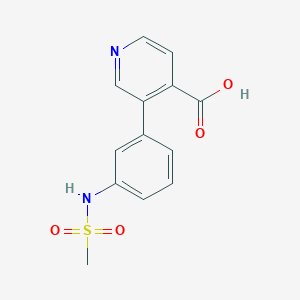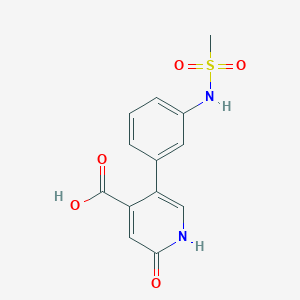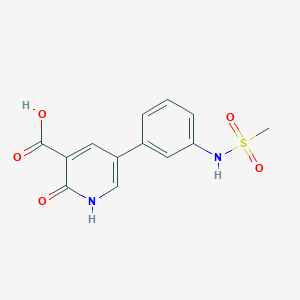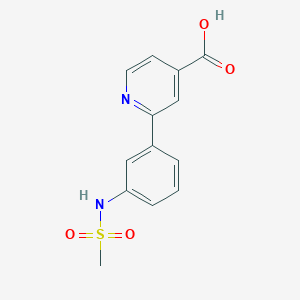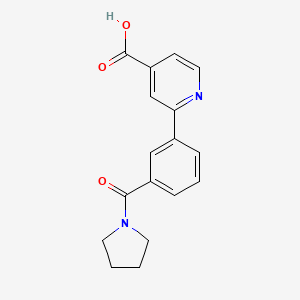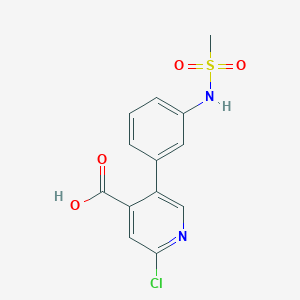
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylsulfonylaminophenyl)picolinic acid (5-MSPP) is a molecule with a wide range of applications in scientific research. It is a common intermediate in the synthesis of pharmaceuticals, and is also used in the synthesis of polymers, dyes, and other compounds. 5-MSPP is also used in the production of organic acids and in the manufacturing of polymers. The chemical structure of 5-MSPP is shown in Figure 1.
Applications De Recherche Scientifique
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, polymers, dyes, and other compounds. 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is also used in the production of organic acids and in the manufacturing of polymers. It has been used in the synthesis of drugs such as anticonvulsants, antibiotics, and anti-inflammatory drugs. 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is also used in the synthesis of polymers, dyes, and other compounds for use in the medical and cosmetic industries.
Mécanisme D'action
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is an intermediate in the synthesis of pharmaceuticals, polymers, dyes, and other compounds. Its mechanism of action is not well understood, but it is believed to be involved in the formation of reactive intermediates that can be used in the synthesis of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are not well understood. However, it is believed to be involved in the formation of reactive intermediates that can be used in the synthesis of pharmaceuticals, polymers, dyes, and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in lab experiments include its availability, low cost, and ease of use. It is also a relatively safe compound, with no known health risks associated with its use. The main limitation of using 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in lab experiments is that its mechanism of action is not well understood.
Orientations Futures
For the research and development of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% include further exploration of its mechanism of action, as well as the development of new applications for the molecule. Additionally, further research could be done to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a pharmaceutical intermediate and its possible uses in the medical and cosmetic industries. Research could also be conducted to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a polymer, dye, or other compound for use in industrial applications. Finally, further research could be done to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a source of organic acids.
Méthodes De Synthèse
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized in two ways. The first method involves the reaction of 3-methylsulfonylaminophenol with picolinic anhydride in the presence of an acid catalyst. This reaction yields 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and picolinic acid as byproducts. The second method is the reaction of 3-methylsulfonylaminophenol with picolinic acid in the presence of an acid catalyst. This reaction yields 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and picolinic anhydride as byproducts.
Propriétés
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)10-5-6-12(13(16)17)14-8-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILROBXJOFYTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


